molecular formula C53H58KN3O9S3 B12058641 Iris 7G-WS carboxylic acid CAS No. 1449661-20-4

Iris 7G-WS carboxylic acid

Cat. No.: B12058641
CAS No.: 1449661-20-4
M. Wt: 1016.3 g/mol
InChI Key: GLVAQGAOXASSSF-UHFFFAOYSA-M
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Description

Carboxylic acids are known for their acidity (pKa ~4–5), hydrogen-bonding capacity, and reactivity in forming derivatives such as esters, amides, and anhydrides . The compound’s physicochemical properties (e.g., solubility, thermal stability) and biological activity would depend on its substituents and molecular architecture.

Properties

CAS No.

1449661-20-4

Molecular Formula

C53H58KN3O9S3

Molecular Weight

1016.3 g/mol

IUPAC Name

potassium;(2E)-2-[(2E)-2-[2-[4-(4-carboxybutanoylamino)phenyl]sulfanyl-3-[(E)-2-(1-hex-5-ynyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-hex-5-ynyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C53H59N3O9S3.K/c1-7-9-11-13-33-55-45-29-27-41(67(60,61)62)35-43(45)52(3,4)47(55)31-21-37-17-15-18-38(51(37)66-40-25-23-39(24-26-40)54-49(57)19-16-20-50(58)59)22-32-48-53(5,6)44-36-42(68(63,64)65)28-30-46(44)56(48)34-14-12-10-8-2;/h1-2,21-32,35-36H,9-20,33-34H2,3-6H3,(H3-,54,57,58,59,60,61,62,63,64,65);/q;+1/p-1

InChI Key

GLVAQGAOXASSSF-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)SC6=CC=C(C=C6)NC(=O)CCCC(=O)O)CCCCC#C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)SC6=CC=C(C=C6)NC(=O)CCCC(=O)O)CCCCC#C)C.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iris 7G-WS carboxylic acid involves multiple steps, starting with the preparation of the indolium core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Iris 7G-WS carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for different applications .

Scientific Research Applications

Iris 7G-WS carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe for detecting various chemical species in analytical chemistry.

    Biology: Employed in biological imaging to visualize cellular structures and processes due to its near-infrared fluorescence properties.

    Medicine: Utilized in medical diagnostics for imaging and detecting diseases at the molecular level.

    Industry: Applied in industrial processes for quality control and monitoring of chemical reactions.

Mechanism of Action

The mechanism of action of Iris 7G-WS carboxylic acid involves its ability to fluoresce in the near-infrared region. The compound is activated at the carboxy group, allowing it to couple with various biomolecules and chemical species. This coupling enables the compound to act as a fluorescent probe, emitting light when excited by specific wavelengths. The molecular targets and pathways involved include interactions with cellular components and chemical species that can be detected through fluorescence .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several carboxylic acids and derivatives with structural or functional similarities. Below is a comparative analysis based on available

Table 1: Key Properties of Iris 7G-WS and Analogues
Compound Name Molecular Formula Molecular Weight Solubility LogP (Predicted) Key Functional Groups Applications/Notes
Iris 7G-WS Carboxylic Acid Not explicitly provided -COOH (assumed) Hypothesized drug candidate
CAS 1046861-20-4 C₆H₅BBrClO₂ 235.27 0.24 mg/mL 2.15 (XLOGP3) Boronic acid, halogen substituents Synthetic intermediate
CAS 936630-57-8 C₁₀H₁₀F₃NO₂ 233.19 63.9 mg/mL 1.55 (iLOGP) Trifluoromethyl, amide High solubility, CNS activity
7-Indolecarboxylic Acid C₉H₇NO₂ 161.16 Moderate 1.64 (MLOGP) Indole ring, -COOH Biological studies

Key Observations:

  • Solubility and Polarity:
    • CAS 936630-57-8 exhibits exceptionally high solubility (63.9 mg/mL) due to its trifluoromethyl and amide groups, which enhance polarity and hydrogen bonding . In contrast, halogenated derivatives like CAS 1046861-20-4 show lower solubility (0.24 mg/mL), likely due to hydrophobic halogen atoms .
    • Iris 7G-WS’s solubility would depend on its substituents; electron-withdrawing groups (e.g., halogens) could reduce solubility, while polar groups (e.g., -OH, -NH₂) might enhance it .
  • Bioactivity and Permeability:

    • CAS 936630-57-8 demonstrates blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS) drug development .
    • Halogenated analogues (e.g., CAS 1046861-20-4) may exhibit lower BBB penetration due to increased molecular weight and halogen-induced hydrophobicity .
  • Synthetic Accessibility:

    • Iris 7G-WS’s synthesis would likely involve nucleophilic acyl substitution or coupling reactions, similar to methods used for CAS 936630-57-8 (e.g., carbodiimide-mediated amide bond formation) .

Research Findings and Mechanistic Insights

  • Acidity and Reactivity:
    Carboxylic acids like Iris 7G-WS typically have pKa values of 4–5, making them stronger acids than alcohols but weaker than mineral acids. Their reactivity in forming derivatives (e.g., esters, amides) is critical for pharmaceutical modifications .

  • Thermal Stability:
    Stability studies on similar compounds (e.g., 7-indolecarboxylic acid) suggest that aromatic carboxylic acids decompose at temperatures above 200°C, with stability influenced by resonance and substituent effects .

  • Biological Interactions: Carboxylic acids often interact with biological targets via hydrogen bonding or ionic interactions. For example, trifluoromethyl groups in CAS 936630-57-8 enhance binding affinity to enzymes like cyclooxygenase (COX) .

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